Cas no 1567095-12-8 ((2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol)

(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol 化学的及び物理的性質
名前と識別子
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- (2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol
- EN300-1657575
- 1567095-12-8
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- インチ: 1S/C9H14N2O2S/c10-9-11-4-7(14-9)8(12)6-2-1-3-13-5-6/h4,6,8,12H,1-3,5H2,(H2,10,11)
- InChIKey: JDRMENACSBZBGB-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=NC=C1C(C1COCCC1)O
計算された属性
- せいみつぶんしりょう: 214.07759887g/mol
- どういたいしつりょう: 214.07759887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1657575-500mg |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol |
1567095-12-8 | 500mg |
$781.0 | 2023-09-21 | ||
Enamine | EN300-1657575-100mg |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol |
1567095-12-8 | 100mg |
$715.0 | 2023-09-21 | ||
Enamine | EN300-1657575-0.25g |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol |
1567095-12-8 | 0.25g |
$801.0 | 2023-05-25 | ||
Enamine | EN300-1657575-1.0g |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol |
1567095-12-8 | 1g |
$871.0 | 2023-05-25 | ||
Enamine | EN300-1657575-0.1g |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol |
1567095-12-8 | 0.1g |
$767.0 | 2023-05-25 | ||
Enamine | EN300-1657575-5.0g |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol |
1567095-12-8 | 5g |
$2525.0 | 2023-05-25 | ||
Enamine | EN300-1657575-250mg |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol |
1567095-12-8 | 250mg |
$748.0 | 2023-09-21 | ||
Enamine | EN300-1657575-1000mg |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol |
1567095-12-8 | 1000mg |
$813.0 | 2023-09-21 | ||
Enamine | EN300-1657575-50mg |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol |
1567095-12-8 | 50mg |
$683.0 | 2023-09-21 | ||
Enamine | EN300-1657575-0.05g |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol |
1567095-12-8 | 0.05g |
$732.0 | 2023-05-25 |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol 関連文献
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanolに関する追加情報
Introduction to (2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol and Its Significance in Modern Chemical Research
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol, with the CAS number 1567095-12-8, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, represents a promising candidate for further exploration in drug discovery and therapeutic applications. The compound's molecular structure combines a thiazole ring with an oxane moiety, linked by a methanol group, which endows it with distinct chemical properties and potential biological activities.
The thiazole ring is a heterocyclic compound that has been widely studied for its role in various biological processes. It is a core structure in many natural products and pharmaceuticals, exhibiting a wide range of biological activities such as antimicrobial, antifungal, and anti-inflammatory properties. The presence of the amino group at the 2-position of the thiazole ring enhances its reactivity, making it a versatile scaffold for chemical modifications and derivatization. This reactivity has been exploited in the synthesis of various bioactive molecules, including those with potential therapeutic value.
The oxane moiety, on the other hand, is a saturated cyclic ether that contributes to the overall solubility and bioavailability of the compound. This feature is particularly important in pharmaceutical applications, where drug solubility can significantly impact its efficacy and absorption rates. The methanol group serves as a connecting bridge between the thiazole and oxane units, providing additional sites for chemical modification and functionalization. These structural elements collectively contribute to the compound's unique chemical profile and make it an attractive candidate for further investigation.
In recent years, there has been growing interest in exploring the potential of heterocyclic compounds like (2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol in the development of new drugs. The combination of the thiazole and oxane moieties offers a rich framework for designing molecules with specific biological activities. For instance, studies have shown that derivatives of thiazole have demonstrated efficacy against various diseases, including cancer and infectious disorders. The oxane group further enhances these properties by improving metabolic stability and pharmacokinetic profiles.
One of the most exciting aspects of (2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol is its potential as a lead compound for drug development. Researchers have been leveraging computational methods and high-throughput screening techniques to identify novel derivatives with enhanced biological activity. These efforts have led to the discovery of several compounds with promising therapeutic properties. For example, modifications to the amino group have been found to improve binding affinity to target proteins, while changes to the oxane moiety have enhanced solubility and bioavailability.
The compound's significance extends beyond its potential as an active pharmaceutical ingredient. It also serves as a valuable tool in chemical biology research, where it can be used to study enzyme mechanisms and cellular pathways. By understanding how this molecule interacts with biological systems, researchers can gain insights into disease processes and develop more effective therapeutic strategies. Additionally, its unique structural features make it an excellent candidate for use in material science applications, where it can be incorporated into polymers and other materials with enhanced functional properties.
Recent advancements in synthetic chemistry have made it possible to produce (2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol on an industrial scale with high purity. These improvements have opened up new possibilities for its use in pharmaceutical manufacturing and other industrial applications. Furthermore, green chemistry principles have been applied to optimize synthetic routes, reducing waste and energy consumption while maintaining high yields. These sustainable practices are essential for ensuring that future drug development is both efficient and environmentally responsible.
The future prospects for (2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol are bright, with ongoing research aimed at uncovering new applications and expanding its therapeutic potential. As our understanding of biological systems continues to grow, so too will our ability to design molecules that interact selectively with disease-causing targets. This compound represents just one example of how innovative chemistry can lead to breakthroughs in medicine and beyond. By continuing to explore its properties and potential uses, we can unlock new possibilities for improving human health and well-being.
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